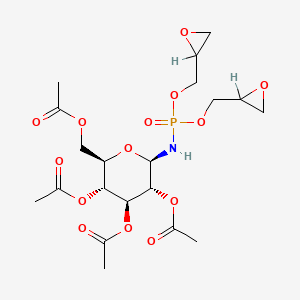
Phosphoramidic acid, (2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-, bis(oxiranylmethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidic acid, (2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-, bis(oxiranylmethyl) ester typically involves the reaction of 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl with appropriate phosphoramidic acid derivatives under controlled conditions. One efficient method involves microwave-assisted heating, which has been shown to be both efficient and convenient .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Phosphoramidic acid, (2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-, bis(oxiranylmethyl) ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
Phosphoramidic acid, (2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-, bis(oxiranylmethyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: It may be explored for its potential therapeutic effects.
Industry: It can be used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of phosphoramidic acid, (2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-, bis(oxiranylmethyl) ester involves its interaction with specific molecular targets and pathways. The compound can inhibit the synthesis of certain enzymes, such as DNA gyrase, by binding to their active sites. This inhibition can lead to various biological effects, including antibacterial and antifungal activities .
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate: This compound is similar in structure and has been used in various chemical reactions.
N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiosemicarbazones: These compounds have shown remarkable antibacterial and antifungal activities.
Uniqueness
Phosphoramidic acid, (2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-, bis(oxiranylmethyl) ester is unique due to its specific molecular structure, which allows it to interact with a wide range of biological targets
Properties
CAS No. |
155919-85-0 |
|---|---|
Molecular Formula |
C20H30NO14P |
Molecular Weight |
539.4 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[bis(oxiran-2-ylmethoxy)phosphorylamino]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C20H30NO14P/c1-10(22)27-9-16-17(32-11(2)23)18(33-12(3)24)19(34-13(4)25)20(35-16)21-36(26,30-7-14-5-28-14)31-8-15-6-29-15/h14-20H,5-9H2,1-4H3,(H,21,26)/t14?,15?,16-,17-,18+,19-,20-,36?/m1/s1 |
InChI Key |
KUVRPNNNWCCTBU-HHEFSXOMSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NP(=O)(OCC2CO2)OCC3CO3)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)NP(=O)(OCC2CO2)OCC3CO3)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















